3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that combines various functional groups, including a pyrazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylbenzaldehyde with 2-furylmethylene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in the presence of a base, followed by the introduction of the benzoic acid moiety through a subsequent reaction step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the chloro and furan moieties, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific biological context and the functional groups within the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-{[5-(4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Similar structure but lacks the chloro group on the phenyl ring.
3-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness
The uniqueness of 3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and methyl groups on the phenyl ring, along with the furan and pyrazole rings, allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C23H17ClN2O4 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-[(4Z)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H17ClN2O4/c1-13-6-7-15(11-20(13)24)21-9-8-18(30-21)12-19-14(2)25-26(22(19)27)17-5-3-4-16(10-17)23(28)29/h3-12H,1-2H3,(H,28,29)/b19-12- |
InChI Key |
DCBJMKFMDJQVMV-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
Origin of Product |
United States |
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